molecular formula C31H23N3 B12597179 9,9'-(Pyridine-3,5-diyl)bis(3-methyl-9H-carbazole) CAS No. 879627-92-6

9,9'-(Pyridine-3,5-diyl)bis(3-methyl-9H-carbazole)

Cat. No.: B12597179
CAS No.: 879627-92-6
M. Wt: 437.5 g/mol
InChI Key: KVKNZQFVTNFAMW-UHFFFAOYSA-N
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Description

9,9’-(Pyridine-3,5-diyl)bis(3-methyl-9H-carbazole) is a compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their excellent optoelectronic properties, high charge carrier mobility, and good environmental stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9,9’-(Pyridine-3,5-diyl)bis(3-methyl-9H-carbazole) typically involves the coupling of carbazole derivatives with pyridine cores. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling reactions. These reactions are carried out under inert conditions, often using solvents like toluene or dimethylformamide (DMF), and require the presence of a base such as potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain high-purity products .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can participate in substitution reactions, where functional groups on the carbazole or pyridine rings are replaced by other groups. Common reagents include halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols).

Common Reagents and Conditions:

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nucleophilic substitution using sodium azide (NaN3).

Major Products:

Scientific Research Applications

9,9’-(Pyridine-3,5-diyl)bis(3-methyl-9H-carbazole) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 9,9’-(Pyridine-3,5-diyl)bis(3-methyl-9H-carbazole) in optoelectronic devices involves its ability to transport charge carriers efficiently. The compound’s molecular structure allows for effective conjugation and delocalization of electrons, which enhances its charge transport properties. In OLEDs, it acts as a host material that facilitates the transfer of energy to the emissive dopant, resulting in efficient light emission .

Comparison with Similar Compounds

  • 2,6-bis(2,7-dimethyl-9H-carbazol-9-yl)pyridine (2,7-MeCzPy)
  • 2,6-bis(3,6-dimethyl-9H-carbazol-9-yl)pyridine (3,6-MeCzPy)
  • 2,6-bis(3,6-di-tert-butyl-9H-carbazol-9-yl)pyridine (3,6-tBuCzPy)

Comparison: Compared to these similar compounds, 9,9’-(Pyridine-3,5-diyl)bis(3-methyl-9H-carbazole) exhibits unique properties due to the specific positioning of the methyl groups and the pyridine core. This configuration enhances its thermal stability, photophysical properties, and charge transport efficiency, making it a superior candidate for use in optoelectronic devices .

Properties

CAS No.

879627-92-6

Molecular Formula

C31H23N3

Molecular Weight

437.5 g/mol

IUPAC Name

3-methyl-9-[5-(3-methylcarbazol-9-yl)pyridin-3-yl]carbazole

InChI

InChI=1S/C31H23N3/c1-20-11-13-30-26(15-20)24-7-3-5-9-28(24)33(30)22-17-23(19-32-18-22)34-29-10-6-4-8-25(29)27-16-21(2)12-14-31(27)34/h3-19H,1-2H3

InChI Key

KVKNZQFVTNFAMW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N(C3=CC=CC=C32)C4=CC(=CN=C4)N5C6=C(C=C(C=C6)C)C7=CC=CC=C75

Origin of Product

United States

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